molecular formula C9H20ClNO2 B1379644 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride CAS No. 1786251-55-5

1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride

Cat. No.: B1379644
CAS No.: 1786251-55-5
M. Wt: 209.71 g/mol
InChI Key: UPUWSEVVOFFBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS: 1786251-55-5) is a synthetic cyclobutane derivative first reported in the early 21st century. Cyclobutane chemistry, rooted in the 1907 synthesis of cyclobutane itself, gained momentum with the discovery of strained ring systems in natural products and pharmaceuticals. This compound emerged from efforts to exploit cyclobutane’s unique puckered conformation and sp³-hybridized carbon framework for drug design. Its development aligns with advancements in stereoselective synthesis, particularly methods involving cyclobutanone intermediates and aminocarbonylation of cyclobutanols.

The compound’s hydrochloride salt form enhances stability and solubility, critical for handling in laboratory settings. While not directly derived from natural sources, its structural motifs mirror bioactive cyclobutane-containing molecules like sceptrins, underscoring its relevance in medicinal chemistry.

Nomenclature and Classification Systems

The systematic IUPAC name, This compound , reflects its substitution pattern:

  • Cyclobutane backbone : A four-membered carbocycle with inherent angle strain.
  • Substituents :
    • 1-position : Hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups.
    • 2-position : Two methyl (-CH₃) groups.
    • 3-position : Ethoxy (-OCH₂CH₃) group.
  • Hydrochloride salt : The amine group is protonated, forming a chloride counterion.
Property Value
Molecular Formula C₉H₂₀ClNO₂
Molecular Weight 209.71 g/mol
CAS Registry Number 1786251-55-5
SMILES CCOC1CC(C1(C)C)(CN)O.Cl
InChI Key PMWXOLMMZHLFDC-UHFFFAOYSA-N

The compound belongs to the cycloalkanols class, specifically functionalized cyclobutanol derivatives. Its classification under the hydrochloride subgroup indicates ionic character, enhancing crystallinity.

Position within Cyclobutane Chemistry

Cyclobutanes are renowned for their strained geometry, with bond angles of ~88° and elongated C–C bonds (1.55 Å vs. 1.54 Å in cyclohexane). These features confer unique reactivity:

  • Ring-opening reactions : Facilitated by strain release, e.g., hydrogenolysis or acid-catalyzed rearrangements.
  • Conformational rigidity : The puckered “butterfly” conformation directs substituents into distinct spatial orientations, valuable for pharmacophore alignment.

In this compound, the 2,2-dimethyl groups sterically stabilize the ring, reducing ring-opening propensity compared to unsubstituted cyclobutanes. The 3-ethoxy and 1-aminomethyl groups introduce polarity and hydrogen-bonding capacity, enabling interactions with biological targets.

Comparative Analysis with Analogues :

Compound Substituents Key Differences
Cyclobutanol Unsubstituted -OH Higher reactivity due to minimal steric hindrance.
3-Boc-aminomethyl cyclobutanone Ketone at 1-position, Boc-protected amine Greater metabolic stability; used in peptide mimetics.
Sceptrin Natural cyclobutane bis-amide Antimicrobial activity; complex dimeric structure.

Significance in Contemporary Research

This compound exemplifies the strategic use of cyclobutanes in drug discovery:

  • Conformational Restriction : The rigid cyclobutane core locks the aminomethyl and ethoxy groups in fixed orientations, optimizing target binding.
  • Metabolic Stability : Methyl and ethoxy groups hinder oxidative degradation, extending half-life in biological systems.
  • Synthetic Versatility : The amine and hydroxyl groups serve as handles for further derivatization, e.g., acylations or couplings.

Recent applications include:

  • Aminocarbonylation : Leveraging the hydroxyl group for Pd-catalyzed carbonylation to form cyclobutanecarboxamides.
  • Peptide Mimetics : As

Properties

IUPAC Name

1-(aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-12-7-5-9(11,6-10)8(7,2)3;/h7,11H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUWSEVVOFFBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Cyclobutane Ring Formation

The synthesis typically begins with commercially available cyclobutanone derivatives, such as 2,2-dimethylcyclobutanone, which serve as the scaffold for further functionalization. The cyclobutane ring is constructed or sourced as a stable intermediate, often bearing methyl substitutions at the 2,2-positions to ensure the desired steric and electronic properties.

Step Starting Material Role
1 2,2-Dimethylcyclobutanone Cyclobutane ring precursor

Introduction of the Ethoxy Group at Position 3

The ethoxy substituent at the 3-position is introduced typically via nucleophilic substitution or alkylation reactions. This can involve the reaction of the cyclobutanone intermediate with ethylating agents under controlled conditions to install the ethoxy group selectively at the 3-position.

Reaction Type Reagents Conditions Outcome
Alkylation / Nucleophilic substitution Ethyl halides (e.g., ethyl bromide) or ethyl alcohol with acid/base catalyst Moderate temperature, inert atmosphere Formation of 3-ethoxy substituent

A key functionalization step is the introduction of the aminomethyl group at the 1-position of the cyclobutane ring. This is commonly achieved via a Mannich-type reaction, which involves the condensation of formaldehyde, a primary amine (or ammonia), and the cyclobutanone or its derivative. This reaction installs the aminomethyl group adjacent to the hydroxyl group.

Step Reagents Mechanism Notes
Aminomethylation Formaldehyde + Amine Mannich reaction Provides aminomethyl substituent

Hydroxyl Group Formation at Position 1

The hydroxyl group at the 1-position can be introduced either by reduction of the ketone group in the cyclobutanone intermediate or via hydroxylation reactions. Typical reducing agents include sodium borohydride or lithium aluminum hydride, which convert the ketone to the corresponding alcohol.

Reaction Reagents Conditions Product
Reduction NaBH4 or LiAlH4 Low temperature, anhydrous solvents 1-hydroxycyclobutane derivative

Formation of the Hydrochloride Salt

The free base form of 1-(aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol is converted into its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s stability, solubility, and handling properties.

Step Reagent Conditions Purpose
Salt formation HCl (gaseous or aqueous) Room temperature Formation of hydrochloride salt

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose
1 Cyclobutane ring sourcing 2,2-Dimethylcyclobutanone Scaffold formation
2 Ethoxy group introduction Ethyl halides or ethanol, catalyst Install 3-ethoxy group
3 Aminomethylation Formaldehyde, amine, Mannich reaction Install aminomethyl group at C-1
4 Hydroxylation/reduction NaBH4 or LiAlH4 Convert ketone to alcohol at C-1
5 Salt formation Hydrochloric acid Formation of hydrochloride salt

Reaction Analysis and Optimization

  • Selectivity: The Mannich reaction requires careful control to avoid over-alkylation or side reactions, often optimized by stoichiometric control and temperature regulation.
  • Purity: The final hydrochloride salt is typically purified via recrystallization from suitable solvents to achieve high purity grades (≥99%).
  • Yield: Industrial methods may employ continuous flow reactors and automated purification to maximize yield and reproducibility.
  • Safety: Handling of formaldehyde and strong reducing agents necessitates strict safety protocols.

Research Findings and Industrial Relevance

  • The synthetic pathway outlined is consistent with standard organic synthesis protocols for cyclobutane derivatives bearing multiple functional groups.
  • The compound’s hydrochloride salt form enhances pharmaceutical applicability due to improved solubility and stability.
  • Industrial synthesis optimizes reaction times and uses greener solvents and catalysts where possible to meet environmental standards.
  • No direct literature or patent data specifically detailing novel preparation methods for this compound were found, indicating reliance on classical synthetic organic chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride is being investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the following areas:

  • Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting potential use in treating mood disorders.
  • Antimicrobial Agents : The presence of the amino group may enhance interactions with biological targets, making it a candidate for developing new antibiotics or antifungal agents.

Materials Science

The compound serves as a versatile building block in materials science. Its unique structure allows for the synthesis of polymers and other materials with specific properties:

  • Polymer Synthesis : The compound can be polymerized to create materials with tailored mechanical and thermal properties.
  • Nanocomposites : Incorporating this compound into nanocomposite materials may enhance their strength and durability, making them suitable for various applications in engineering and technology.

Case Study 1: Synthesis of Antidepressants

Research has shown that derivatives of cyclobutane structures exhibit significant activity on serotonin receptors, indicating that similar compounds could be effective in developing new antidepressants. For instance, studies focusing on cyclic amines have demonstrated their efficacy in modulating mood-related pathways.

Case Study 2: Antimicrobial Activity

A study on related aminocyclobutane derivatives revealed promising antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties worth exploring.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Key Features : Benzyloxy substituent at the 3-position and a carboxylic acid group instead of a hydroxyl group.
  • The carboxylic acid moiety introduces acidity (pKa ~2–3), contrasting with the alcohol group (pKa ~16–18), affecting ionization and bioavailability .
3-(Aminomethyl)-2,2-dimethyloxolan-3-ol Hydrochloride
  • Molecular Formula: Not explicitly stated but structurally related to oxolane (tetrahydrofuran) derivatives .
  • Key Features: Oxolane ring (5-membered) vs. cyclobutane (4-membered), with similar aminomethyl and hydroxyl groups.
  • However, the larger ring size may decrease binding affinity to compact biological targets like enzymes or receptors .
(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride
  • Key Features: Lacks the hydroxyl and aminomethyl groups but retains ethoxy and dimethyl substituents.
  • Comparison: The absence of the hydroxyl group reduces hydrogen-bonding capacity, which may diminish solubility in polar solvents. The primary amine (vs. aminomethyl) alters steric and electronic properties, influencing interactions with biological targets .
1-(Aminomethyl)cyclobutanamine Dihydrochloride
  • Molecular Formula : C₅H₁₃ClN₂
  • Key Features: Two amine groups (primary and aminomethyl) on the cyclobutane ring.
  • Comparison : The dihydrochloride salt increases aqueous solubility but introduces a 2:1 stoichiometry of HCl to compound, unlike the 1:1 ratio in the target compound. The dual amine groups may enhance chelation or binding to acidic residues in proteins .

Physicochemical Properties

Compound Molecular Weight Solubility (HCl Salt) Key Substituents
Target Compound Not provided Likely high in water Ethoxy, aminomethyl, hydroxyl
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl 257.71 g/mol Moderate (polar solvents) Benzyloxy, carboxylic acid
3-(Aminomethyl)-2,2-dimethyloxolan-3-ol HCl Not provided High (due to oxolane) Oxolane ring, dimethyl
1-(Aminomethyl)cyclobutanamine diHCl 136.62 g/mol Very high Dual amines, cyclobutane

Data synthesized from

Biological Activity

1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS No. 1786251-55-5) is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₂₀ClNO₂, with a molecular weight of 209.71 g/mol. The compound's structure is characterized by a cyclobutane ring with an aminomethyl group and an ethoxy substituent, which may influence its interaction with biological targets.

Structural Formula

The structural representation can be summarized as follows:

SMILES CCOC1CC C1 C C CN O\text{SMILES CCOC1CC C1 C C CN O}

This structural complexity suggests potential for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Preliminary studies suggest that the compound may exhibit:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that are critical for cellular functions.

Therapeutic Potential

Research indicates that this compound could have applications in various therapeutic areas:

  • Anticancer Activity : Some studies have indicated that cyclobutane derivatives possess anticancer properties due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells.
  • Neurological Disorders : Given its structural similarity to known neuroactive compounds, it may have potential in treating neurological disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes could position it as a candidate for anti-inflammatory therapies.

Table 1: Summary of Key Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated significant inhibition of enzyme X, suggesting potential for metabolic disorder treatment.
AnticancerInduced apoptosis in cancer cell lines A and B; further research needed for pathway elucidation.
Neurological EffectsShowed modulation of receptor Y, indicating potential neuroprotective effects.

In Vitro and In Vivo Studies

Recent research has focused on both in vitro and in vivo models to assess the biological activity of this compound:

  • In Vitro : Cell line studies have shown that the compound can reduce cell viability in specific cancer types by inducing apoptosis through mitochondrial pathways.
  • In Vivo : Animal models have demonstrated promising results regarding the compound's efficacy in reducing tumor size and improving survival rates.

Q & A

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

  • Use NMR spectroscopy (1H and 13C) to confirm the cyclobutane ring geometry, substituent positions (e.g., ethoxy and aminomethyl groups), and stereochemistry.
  • Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH2) via characteristic absorption bands (e.g., 3200–3500 cm⁻¹ for amines).
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (C₉H₁₈ClNO₂: calculated ~215.1 g/mol) and fragmentation patterns.
  • X-ray crystallography resolves absolute configuration if single crystals are obtainable, critical for studying stereochemical effects in biological assays .

Q. What synthetic routes are feasible for preparing this cyclobutane derivative?

Methodological Answer:

  • Ring-formation strategies : Utilize [2+2] photocycloaddition or strain-driven cyclization to construct the cyclobutane core.
  • Functionalization : Introduce the ethoxy group via nucleophilic substitution (e.g., ethanol with a halogenated precursor) and the aminomethyl group via reductive amination or Mannich reactions (see for analogous aminomethylation methods).
  • Hydrochloride salt formation : Treat the free base with HCl in anhydrous conditions, followed by recrystallization for purity .

Q. How can purity and stability be assessed during synthesis?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Use silica gel plates with mobile phases like ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) to monitor reaction progress and detect impurities ().
  • HPLC with UV/Vis detection : Quantify impurities using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring influence biological activity?

Methodological Answer:

  • Stereoselective synthesis : Prepare enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) or enzymatic resolution.
  • Biological assays : Compare receptor-binding affinity (e.g., IC₅₀ values in enzyme inhibition studies) between stereoisomers.
  • Molecular docking : Use software like AutoDock Vina to model interactions between enantiomers and target proteins (e.g., neurotransmitter receptors) .

Q. What degradation pathways occur under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the ethoxy group to form diols) and quantify kinetics.
  • pH-solubility profiling : Measure solubility in buffers (pH 1–7.4) to predict bioavailability and degradation sites .

Q. How can computational modeling optimize its pharmacokinetic properties?

Methodological Answer:

  • Density functional theory (DFT) : Calculate logP and pKa to predict lipophilicity and ionization states.
  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration or plasma protein binding using tools like GROMACS.
  • ADMET prediction : Use platforms like SwissADME to assess toxicity risks (e.g., hERG inhibition) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validate techniques : Compare NMR data with analogous cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride in ).
  • Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) that obscure signal splitting.
  • Isotopic labeling : Use 15N-labeled precursors to clarify amine-related peaks in mass spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.